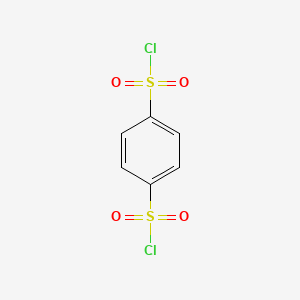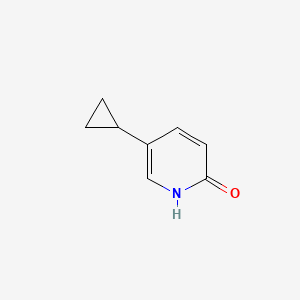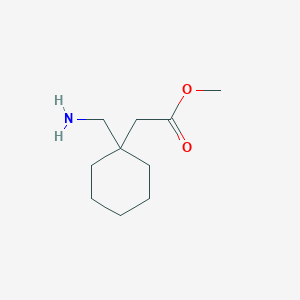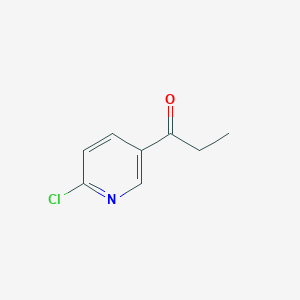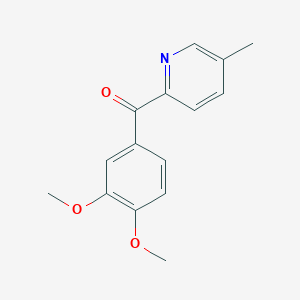
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine, also known as DMBMP, is an aromatic organic compound that is used in a variety of applications, particularly in the field of scientific research. This compound is a derivative of pyridine, a heterocyclic aromatic compound that is used in the synthesis of many other compounds. DMBMP is an important intermediate in the synthesis of a wide range of pharmaceuticals, dyes, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Photochemical Applications : The study by Taylor and Kan (1963) on the photochemical dimerization of 2-aminopyridines and 2-pyridones highlights the potential of similar compounds in photochemical applications. This research discusses the formation of 1,4-dimers upon ultraviolet irradiation, which can be interrelated through hydrolysis, pointing towards applications in photochemistry and synthesis of complex molecules (Taylor & Kan, 1963).
Supramolecular Chemistry : Khalib et al. (2014) investigated hydrogen-bonded supramolecular associations in organic acid–base salts, including those with pyridine derivatives. These studies contribute to understanding the formation and structure of molecular salts, which are crucial in supramolecular chemistry and crystal engineering (Khalib et al., 2014).
Coordination Polymers : Pedireddi and Varughese (2004) studied the solvent-dependent formation of coordination polymers with cobalt complexes. Such research is relevant for the development of novel materials with potential applications in catalysis, magnetism, and gas storage (Pedireddi & Varughese, 2004).
Molecular Structure Analysis : Yılmaz et al. (2020) focused on the molecular structure, X-ray diffractions, and DFT calculations of a pyridine derivative. This type of research is fundamental in drug design, material science, and understanding the properties of new compounds (Yılmaz et al., 2020).
Liquid Crystal Behavior : Martinez-Felipe et al. (2016) conducted an FT-IR spectroscopic study of hydrogen bonding in liquid crystalline mixtures containing bipyridines. This research is significant for the development of advanced materials in displays and sensors (Martinez-Felipe et al., 2016).
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-4-6-12(16-9-10)15(17)11-5-7-13(18-2)14(8-11)19-3/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAMQHUJXDIWMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

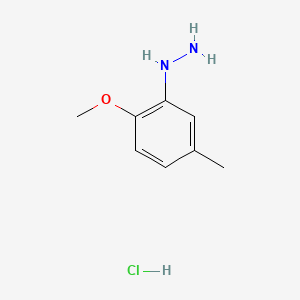
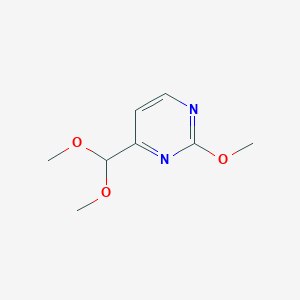

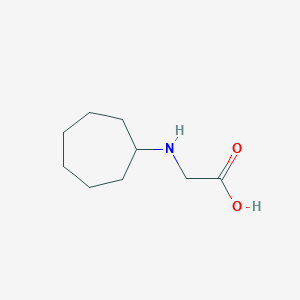
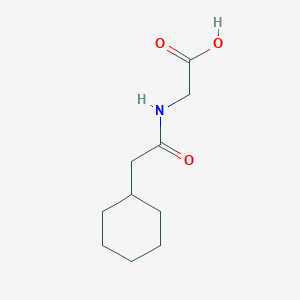
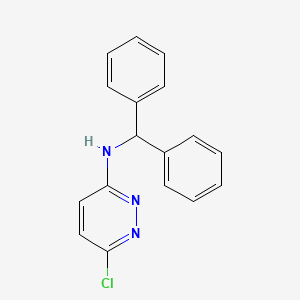
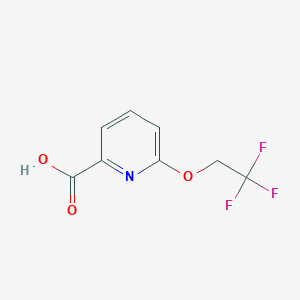
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1357996.png)
